molecular formula C8H12O4 B13484234 hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid

hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid

Cat. No.: B13484234
M. Wt: 172.18 g/mol
InChI Key: BODQSVXBOPYONR-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid is a heterocyclic organic compound characterized by a fused ring system containing both furan and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the desired compound . The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-8(10)6-2-1-5-3-11-4-7(5)12-6/h5-7H,1-4H2,(H,9,10)

InChI Key

BODQSVXBOPYONR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2C1COC2)C(=O)O

Origin of Product

United States

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